molecular formula C7H6N2O2 B3029910 Prop-2-yn-1-yl 1H-imidazole-1-carboxylate CAS No. 83395-38-4

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate

Cat. No.: B3029910
CAS No.: 83395-38-4
M. Wt: 150.13 g/mol
InChI Key: LLVCOZOEWQQTAV-UHFFFAOYSA-N
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Description

Contextual Significance of Imidazole (B134444) Derivatives in Organic and Medicinal Chemistry Research

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the fields of organic and medicinal chemistry. Its derivatives are ubiquitous in nature, forming the core of essential biomolecules such as the amino acid histidine and purines. This prevalence in biological systems has inspired the development of a vast library of synthetic imidazole-containing compounds with a broad spectrum of pharmacological activities.

Imidazole-based compounds are known to exhibit a wide array of therapeutic properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. The unique electronic properties of the imidazole ring, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, are crucial to its biological efficacy. In organic synthesis, the imidazole moiety serves as a versatile building block and a functional group with tunable reactivity, making it an invaluable tool for the construction of complex molecular architectures.

Unique Structural Attributes of Prop-2-yn-1-yl 1H-imidazole-1-carboxylate

The defining feature of this compound is the strategic incorporation of a propargyl group (a prop-2-yn-1-yl moiety) onto the imidazole-1-carboxylate backbone. This combination results in a molecule with distinct reactive sites, each offering unique opportunities for chemical modification.

The terminal alkyne of the propargyl group is a particularly valuable functional handle. It can readily participate in a variety of chemical reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent ligation of the imidazole-containing molecule to other molecules bearing an azide (B81097) group, facilitating the construction of more complex structures.

The imidazole-1-carboxylate portion of the molecule also contributes to its chemical character. The carbamate (B1207046) linkage can influence the electronic properties of the imidazole ring and can also serve as a protecting group for the imidazole nitrogen, which can be cleaved under specific conditions to liberate the N-H functionality.

Overview of Current Research Trajectories and Academic Relevance

Current research involving this compound and structurally related compounds is primarily focused on leveraging its dual functionality. In medicinal chemistry, it is being explored as a versatile scaffold for the synthesis of novel bioactive compounds. The ability to use click chemistry to attach the imidazole core to various pharmacophores allows for the rapid generation of compound libraries for drug discovery programs.

In the realm of materials science, the reactive alkyne and the aromatic imidazole ring make this molecule a promising candidate for the development of advanced functional materials. These include novel polymers, gels, and sensors where the imidazole moiety can impart specific chemical or physical properties. Furthermore, the propargyl group enables its use in bioconjugation, allowing for the attachment of the molecule to biomolecules such as peptides and antibodies for applications in targeted drug delivery and diagnostics. The compound is also noted for its use as an electrolyte additive. chemfish.com

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

PropertyValue
CAS Number 83395-38-4
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.13 g/mol
Appearance Off-white to light yellow solid
Melting Point 45-50 °C

Synthesis of this compound

A documented method for the synthesis of this compound involves a two-stage process. chemicalbook.com The first stage is the reaction of propargyl alcohol with phosgene (B1210022) in a flow reactor at a controlled temperature of -8 to 5 °C. The resulting intermediate is then purified by distillation under reduced pressure. chemicalbook.com

In the second stage, this intermediate is added dropwise to a solution of 1H-imidazole and triethylamine (B128534) in dichloromethane (B109758) under an inert atmosphere. The reaction mixture is heated to reflux and stirred for several hours. Following filtration and washing, the final product is obtained after purification by distillation under reduced pressure. chemicalbook.com The identity and purity of the synthesized this compound are confirmed using mass spectrometry, ¹H NMR, and ¹³C NMR spectroscopy. chemicalbook.com

Spectroscopic Data Overview

Spectroscopic TechniquePurpose
Mass Spectrometry (MS) Confirms the molecular weight of the compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Provides information on the number and environment of hydrogen atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Provides information on the carbon skeleton of the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-ynyl imidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2O2/c1-2-5-11-7(10)9-4-3-8-6-9/h1,3-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVCOZOEWQQTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607924
Record name Prop-2-yn-1-yl 1H-imidazole-1-carboxylate
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Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83395-38-4
Record name Prop-2-yn-1-yl 1H-imidazole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prop-2-yn-1-yl 1H-imidazole-1-carboxylate
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Synthetic Methodologies for Prop 2 Yn 1 Yl 1h Imidazole 1 Carboxylate

Direct Synthetic Routes

The direct synthesis is a sequential process that ensures high conversion rates and yields of the final product.

The first critical step in the synthesis is the carbonylation of propargyl alcohol using phosgene (B1210022). This reaction produces the key intermediate, propargyl chloroformate. The reaction is conducted in a flow reactor, where propargyl alcohol is cooled to -8°C before phosgene is introduced at a controlled rate. chemicalbook.com Maintaining a low temperature (below 5°C) throughout the phosgene addition is crucial for controlling the exothermic reaction and minimizing side product formation. chemicalbook.com After the reaction is complete, a warming period of 30 minutes is followed by purging with nitrogen gas to remove any unreacted phosgene. The resulting propargyl chloroformate is then isolated by reduced pressure distillation, with the desired fraction collected at 118°C, achieving a high yield of 96%. chemicalbook.com

Table 1: Reaction Parameters for Phosgene-Mediated Carbonylation of Propargyl Alcohol

Parameter Value
Starting Material Propargyl Alcohol
Reagent Phosgene
Initial Temperature -8°C
Reaction Temperature < 5°C
Equipment Flow Reactor
Post-Reaction Warm for 30 min, N₂ purge for 1.5 hrs
Purification Reduced Pressure Distillation

The second stage involves the coupling of the purified propargyl chloroformate with 1H-imidazole to form the final product. chemicalbook.com This reaction is typically carried out in dichloromethane (B109758). chemicalbook.com 1H-imidazole is first dissolved in the solvent, and triethylamine (B128534) is added as a base to neutralize the hydrochloric acid that is formed during the reaction. chemicalbook.com

To optimize the reaction, the system is placed under an inert nitrogen atmosphere, and the mixture is heated to reflux. The propargyl chloroformate is then added dropwise over a period of one hour to maintain control over the reaction rate. chemicalbook.com Following the addition, the mixture is stirred for an additional five hours to ensure the reaction goes to completion. chemicalbook.com The workup procedure involves suction filtration to remove triethylamine hydrochloride salt, followed by washing the filtrate with a 10g/L aqueous sodium bicarbonate solution to achieve a neutral pH of 7.3. The organic layer is then dried with anhydrous magnesium sulfate (B86663) and purified by reduced pressure distillation to yield the final product, Prop-2-yn-1-yl 1H-imidazole-1-carboxylate, with a 94% yield. chemicalbook.com

Table 2: Reaction Conditions for Coupling with 1H-Imidazole

Parameter Value/Condition
Reactants Propargyl chloroformate, 1H-imidazole
Base Triethylamine
Solvent Dichloromethane
Atmosphere Inert (Nitrogen)
Temperature Reflux
Addition Time 1 hour (dropwise)
Reaction Time 5 hours (post-addition)
Purification Filtration, NaHCO₃ wash, Drying, Distillation

Strategic Considerations in Imidazole (B134444) Carboxylate Synthesis

The efficiency and success of synthesizing imidazole carboxylates are heavily dependent on strategic choices regarding catalysts and solvents, which can significantly influence reaction mechanisms and yields.

In the synthesis of this compound, triethylamine serves as a crucial base catalyst. Its primary role is to act as an acid scavenger, neutralizing the HCl generated during the nucleophilic substitution reaction between propargyl chloroformate and imidazole. chemicalbook.com This prevents the protonation of the imidazole reactant, ensuring its nucleophilicity is maintained for the reaction to proceed efficiently.

While this specific synthesis employs a simple base, the broader field of imidazole synthesis utilizes a variety of catalytic systems. For instance, Lewis acids like iron, often in the form of nanoparticles, can activate carbonyl groups, facilitating nucleophilic addition of amines and imines. rsc.org Transition metals such as copper and nickel are also employed in different types of imidazole functionalization reactions. rsc.orgnih.gov In some cases, a second molecule of imidazole itself can perform a catalytic function by interacting with the leaving group in the tetrahedral intermediate, facilitating its departure. rsc.org The choice of catalyst is therefore a critical parameter that can be tuned to enhance reaction rates and selectivity in the synthesis of various imidazole derivatives.

The reaction is proposed to proceed through a bimolecular, stepwise association-dissociation (AN + DN) mechanism involving the formation of a tetrahedral intermediate. nih.govresearchgate.net The solvent's nucleophilicity and ionizing power are key factors influencing this process. nih.gov A solvent's ability to stabilize charged intermediates and transition states can lower the activation energy of the reaction. For instance, in the related synthesis of imidazolium (B1220033) ionic liquids, an increase in solvent polarity has been shown to increase the reaction rate. ku.edu This is because more polar solvents are better at stabilizing the charged transition state that forms during the nucleophilic attack of the imidazole on the electrophilic carbon. ku.edu Therefore, selecting a solvent like dichloromethane, which can effectively solvate the intermediates without strongly competing as a nucleophile, is essential for enhancing the yield and purity of the final product.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Propargyl Moiety

The propargyl group (prop-2-yn-1-yl) is characterized by a terminal alkyne, which is a highly versatile functional group in organic chemistry. Its reactivity is dominated by addition reactions across the carbon-carbon triple bond and reactions involving the weakly acidic terminal proton.

The terminal alkyne of Prop-2-yn-1-yl 1H-imidazole-1-carboxylate is an ideal substrate for the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring.

The CuAAC reaction is valued for its high efficiency, mild reaction conditions, broad functional group tolerance, and the formation of a stable, aromatic triazole linkage. These features make this compound a valuable reagent for applications in various fields:

Bioconjugation: The ability to link the molecule to biomolecules (e.g., proteins, peptides) modified with azide groups. chemimpex.com

Material Science: Its use in synthesizing functionalized polymers and materials through click polymerization or surface modification. chemimpex.com

Drug Discovery: The triazole ring is a known pharmacophore, and its formation via CuAAC allows for the rapid assembly of libraries of potential drug candidates. chemimpex.com

The general scheme for the CuAAC reaction is shown below:

R-N₃ + H-C≡C-R' --(Cu(I))--> 1,4-disubstituted 1,2,3-triazole

Table 1: Representative Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions

Alkyne Reactant Azide Reactant Catalyst System Product Application Area
This compound Benzyl Azide CuSO₄ / Sodium Ascorbate 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl) 1H-imidazole-1-carboxylate Synthesis of triazole-linked heterocycles
This compound Azido-functionalized Polymer CuBr / PMDETA Imidazole-functionalized polymer Material Science
This compound Azido-PEG CuI / DIPEA PEGylated imidazole (B134444) derivative Bioconjugation

Beyond CuAAC, the terminal alkyne of the propargyl group can participate in a variety of other carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction connects terminal alkynes with aryl or vinyl halides. researchgate.net This allows for the direct attachment of aromatic or vinylic substituents to the propargyl moiety, significantly increasing molecular complexity. The reaction generally exhibits good functional group tolerance. researchgate.net

Mannich Reaction: The Mannich reaction is a three-component condensation involving a terminal alkyne, an amine (typically secondary), and a non-enolizable aldehyde (like formaldehyde). adichemistry.comwikipedia.org This reaction results in the formation of a propargylamine, introducing a basic nitrogen atom adjacent to the alkyne, which can be a key structural motif in pharmacologically active compounds. researchgate.netchemistrysteps.com

Paal-Knorr Synthesis: While not a direct reaction of the alkyne, the propargyl group can be a precursor to the 1,4-dicarbonyl compounds required for the Paal-Knorr synthesis of substituted furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.com This transformation typically involves hydration of the alkyne and subsequent oxidation or other manipulations to generate the diketone, which is then cyclized with an appropriate reagent. researchgate.netorganic-chemistry.orgyoutube.com

Transformations Involving the Imidazole Carboxylate Core

The 1-imidazolecarboxylate moiety is a highly reactive functional group that primarily functions as an efficient acylating agent. It is considered an activated form of a carboxylic acid.

The N-acyl imidazole group is an excellent leaving group, making this compound a potent acyl donor. In the presence of a nucleophile, the imidazole ring is readily displaced, transferring the propargyloxycarbonyl group to the nucleophile. This reactivity is central to its application in esterification and amidation reactions. Mechanistic studies suggest that these transformations proceed via an acylimidazole intermediate. organic-chemistry.org Carbonylimidazole derivatives have been recognized as effective acylating agents in various synthetic contexts. researchgate.net

This acyl transfer capability is particularly useful because the starting material is a stable, crystalline solid, offering a safer and more convenient alternative to other reactive acylating agents. organic-chemistry.org

This compound and related imidazole carbamates are highly effective reagents for the chemoselective esterification and amidation of carboxylic acids. organic-chemistry.orgresearchgate.net The reaction involves the activation of a carboxylic acid by the imidazole carbamate (B1207046), followed by nucleophilic attack from an alcohol or amine to form the corresponding ester or amide.

This methodology is notable for its high yields and broad substrate scope, accommodating a variety of functional groups. organic-chemistry.org The reactions are often practical, requiring simple aqueous workups for purification. organic-chemistry.org This direct conversion of carboxylic acids to esters and amides avoids the need to first prepare more reactive derivatives like acyl chlorides.

Table 2: Scope of Esterification and Amidation using Imidazole Carbamates

Carboxylic Acid Substrate Nucleophile Reagent Product Type Yield (%)
4-Bromophenylacetic Acid Methanol Methyl 1H-imidazole-1-carboxylate Methyl Ester High
Benzoic Acid Benzylamine This compound Benzyl Amide >90
Boc-Alanine Isopropanol Isopropyl 1H-imidazole-1-carboxylate Isopropyl Ester ~85
Phenylacetic Acid N,O-Dimethylhydroxylamine Weinreb Imidazole Urea (WImU) Weinreb Amide High

Data is representative of the general reactivity described in the literature for imidazole carbamates and ureas. organic-chemistry.orgamazonaws.com


Coordination Chemistry and Supramolecular Assembly

The structure of this compound contains functional groups capable of participating in coordination with metal ions and forming non-covalent supramolecular assemblies.

Coordination Sites: The imidazole ring possesses a basic nitrogen atom (at the 3-position) that can act as a Lewis base, coordinating to a variety of metal centers. Additionally, the carbonyl oxygen of the carboxylate group can also serve as a coordination site. This allows the molecule to act as a ligand in the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.combohrium.com

Supramolecular Assembly: The imidazole ring can act as both a hydrogen bond donor (if protonated to form an imidazolium (B1220033) ion) and an acceptor. acs.orgresearchgate.net These hydrogen bonding interactions, particularly N-H···O and C-H···O bonds, can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. acs.orgnih.gov The interplay between metal coordination, hydrogen bonding, and other non-covalent forces like π-π stacking can lead to the formation of complex and functional supramolecular architectures. mdpi.com

Ligand Properties and Metal Ion Coordination

The imidazole moiety is a well-established coordinating ligand in inorganic and bioinorganic chemistry. The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons, making it a potent donor for coordination with a wide array of metal ions. The coordination behavior of imidazole derivatives is influenced by both steric and electronic factors.

In the case of this compound, the presence of the carboxylate group attached to the N1 position of the imidazole ring is expected to significantly modulate its electronic properties. This substituent would likely withdraw electron density from the imidazole ring, thereby influencing its basicity and, consequently, its affinity for metal ions. The specific coordination chemistry of this compound with various metal ions has not been empirically detailed in available research. However, based on the general principles of coordination chemistry of related imidazole compounds, a hypothetical coordination profile can be proposed.

Hypothetical Coordination Properties:

Metal Ion FamilyPotential Coordination BehaviorInfluencing Factors
Transition Metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺)Likely to form stable complexes through coordination with the N3 atom of the imidazole ring. The geometry of the resulting complex would depend on the metal ion's preferred coordination number and the steric bulk of the ligand.The electron-withdrawing nature of the propargyl carboxylate group may affect the stability constants of the metal complexes compared to simpler imidazole ligands.
Alkali and Alkaline Earth Metals (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺)Weaker interactions are expected, potentially involving electrostatic interactions with the oxygen atoms of the carboxylate group in addition to the imidazole nitrogen.The presence of the propargyl group could offer further sites for weak interactions, although this is less probable.

Further experimental studies, such as X-ray crystallography and spectroscopic analysis of its metal complexes, would be necessary to elucidate the precise ligand properties and coordination modes of this compound.

Utility in Dynamic Combinatorial Chemistry for Macrocyclic Structures

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of novel molecules, particularly macrocycles, by allowing for the reversible formation and breaking of chemical bonds to generate a library of compounds in equilibrium. The composition of this library can be influenced by the presence of a template, leading to the amplification of the best-binding library member.

The structure of this compound contains functionalities that could theoretically be exploited in DCC. The terminal alkyne of the propargyl group is a versatile functional handle that can participate in various reversible reactions, such as the Glaser coupling or other metal-catalyzed alkyne metathesis reactions, to form larger cyclic structures. The imidazole core itself could act as a building block, and its coordination to a metal template could direct the formation of specific macrocyclic architectures.

Potential Applications in Dynamic Combinatorial Chemistry:

DCC StrategyRole of this compoundPotential Macrocyclic Products
Metal-Templated SynthesisThe imidazole nitrogen could coordinate to a central metal ion, pre-organizing the building blocks for a macrocyclization reaction involving the alkyne termini.Metallomacrocycles with defined geometries and host-guest properties.
Alkyne MetathesisThe propargyl group could undergo reversible metathesis with other alkyne-containing building blocks to generate a dynamic library of macrocycles.Poly-alkyne macrocycles with varying ring sizes and conformations.

Despite this theoretical potential, there is currently no specific research available that demonstrates the use of this compound as a building block in dynamic combinatorial chemistry for the synthesis of macrocyclic structures. Future research in this area could explore its utility in generating novel supramolecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of Prop-2-yn-1-yl 1H-imidazole-1-carboxylate. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the proton and carbon environments can be assembled.

The ¹H NMR spectrum provides information about the different types of protons in the molecule. For this compound, distinct signals are expected for the three protons on the imidazole (B134444) ring and the three protons of the propargyl group.

Imidazole Protons: The protons on the imidazole ring (H2, H4, and H5) are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the aromatic nature of the ring. The H2 proton, situated between two electronegative nitrogen atoms, is anticipated to be the most deshielded and thus resonate at the lowest field. The H4 and H5 protons would appear at slightly higher fields.

Propargyl Protons: The propargyl moiety gives rise to two distinct signals. The methylene (B1212753) protons (-O-CH₂-C≡) are adjacent to an oxygen atom and the alkyne group, which would place their resonance signal in the range of δ 4.8-5.2 ppm as a doublet. The terminal alkyne proton (-C≡C-H) typically appears as a triplet around δ 2.5-3.0 ppm. The splitting of these signals into a doublet and a triplet, respectively, would be due to coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Imidazole H2 ~8.2 - 8.5 Singlet (s)
Imidazole H4/H5 ~7.2 - 7.8 Singlet (s) or Doublet (d)
Methylene (-CH₂-) ~4.9 - 5.2 Doublet (d)

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule.

Carbonyl Carbon: The carboxylate carbonyl carbon (C=O) is highly deshielded and is expected to produce a signal in the far downfield region of the spectrum, typically around δ 148-155 ppm.

Imidazole Carbons: The three carbon atoms of the imidazole ring (C2, C4, C5) will resonate in the aromatic region, generally between δ 115 and 140 ppm. Similar to its attached proton, the C2 carbon is expected to be the most downfield of the three.

Propargyl Carbons: The sp-hybridized carbons of the alkyne group (-C≡C-) are expected in the range of δ 75-85 ppm. The methylene carbon (-O-CH₂-) attached to the ester oxygen would likely appear around δ 55-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~148 - 155
Imidazole C2 ~135 - 140
Imidazole C4/C5 ~117 - 130
Alkyne (-C ≡CH) ~78 - 85
Alkyne (-C≡C H) ~75 - 80

Note: These are predicted values. Actual experimental values may vary.

While specific 2D NMR data for this compound are not widely published, these techniques are invaluable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm proton-proton couplings. A key correlation would be observed between the methylene protons (-CH₂-) and the terminal alkyne proton (-C≡CH), confirming the integrity of the propargyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the signals of H2, H4, and H5 to their respective carbons (C2, C4, C5) on the imidazole ring, and similarly connect the methylene and alkyne protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Crucial HMBC correlations would include the coupling from the methylene protons (-CH₂-) to the carbonyl carbon (C=O) and the alkyne carbons, confirming the ester linkage. Additionally, correlations from the imidazole protons (H2, H4) to the carbonyl carbon would solidify the connection of the imidazole ring to the carboxylate group.

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several distinct absorption bands:

Alkyne Group: A sharp, strong peak around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. A weaker, but sharp, absorption between 2100 and 2200 cm⁻¹ would be indicative of the C≡C triple bond stretch.

Carbonyl Group: A strong, sharp absorption band in the region of 1750-1780 cm⁻¹ is characteristic of the C=O stretch of the carboxylate group attached to the aromatic imidazole ring.

Imidazole Ring: C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹ (e.g., 3100-3150 cm⁻¹). C=N and C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region.

C-O Bond: The C-O stretching vibration of the ester group would likely be observed in the 1100-1300 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Terminal Alkyne ≡C-H Stretch ~3300 Strong, Sharp
Alkyne C≡C Stretch ~2150 Weak-Medium, Sharp
Carbonyl Ester C=O Stretch ~1765 Strong, Sharp
Aromatic Imidazole C-H Stretch ~3120 Medium
Aromatic Imidazole C=N / C=C Stretch ~1450-1600 Medium

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation analysis. The compound has a molecular formula of C₇H₆N₂O₂. nih.gov The calculated exact mass for the molecular ion [M]⁺ is 150.0429 Da. nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

Standard electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (m/z = 150). Key fragmentation patterns could include the loss of the propargyl group or cleavage at the ester linkage, leading to fragment ions corresponding to the imidazole-carboxylate portion and the propargyl cation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, the molecular formula is established as C₇H₆N₂O₂. nih.govchemicalbook.comchemfish.com

The theoretical exact mass of a compound is calculated by summing the masses of its most abundant isotopes. In an HRMS analysis, the experimentally measured mass-to-charge ratio (m/z) is compared against this theoretical value. A close correlation, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

For the protonated molecule ([M+H]⁺) of this compound, the calculated exact mass provides a benchmark for experimental verification. The molecular formula C₇H₆N₂O₂ corresponds to a computed monoisotopic mass of 150.042927438 Da. nih.gov HRMS analysis would be expected to yield an observed m/z value extremely close to this calculated mass, thereby confirming the elemental composition.

Molecular FormulaAdductCalculated m/zObserved m/zMass Error (ppm)
C₇H₆N₂O₂[M+H]⁺150.04293Data Not AvailableData Not Available

Note: While the theoretical mass is calculated from the molecular formula, specific experimental HRMS data with an observed m/z value for this compound is not publicly available in the surveyed literature.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and specific intramolecular geometry are not available.

Were the crystal structure to be determined, the analysis would yield critical structural parameters. Key insights would include the planarity of the imidazole ring, the conformation of the propargyl carboxylate substituent relative to the imidazole ring, and the nature of intermolecular interactions (such as hydrogen bonding or π-stacking) that govern the crystal packing. This empirical data would provide an unambiguous depiction of the molecule's solid-state architecture.

Crystallographic ParameterValue
Crystal SystemNot Determined
Space GroupNot Determined
Unit Cell DimensionsNot Determined
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Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govnih.gov This method is effective for predicting a variety of molecular properties, including geometric and electronic structures, by calculating the electron density. nih.gov

Geometry optimization is a fundamental DFT procedure that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. This process yields key parameters such as bond lengths, bond angles, and dihedral angles. For imidazole-containing compounds, DFT methods like B3LYP with a 6-311G basis set are commonly used for such optimizations. The analysis would reveal the planarity of the imidazole (B134444) ring and the specific spatial orientation of the propargyl carboxylate group relative to it.

Following optimization, an electronic structure analysis provides a map of the electron distribution, highlighting areas of high and low electron density. This is crucial for understanding the molecule's polarity and reactive sites. While precise optimized parameters for Prop-2-yn-1-yl 1H-imidazole-1-carboxylate are not documented in the available literature, an illustrative table of what such data would look like is presented below.

Illustrative Data: Optimized Geometrical Parameters This table is for illustrative purposes only, showing the type of data obtained from DFT calculations.

ParameterBond/AtomsCalculated Value (Illustrative)
Bond LengthN1-C21.38 Å
Bond LengthC=O1.21 Å
Bond AngleC2-N1-C5108.5°
Dihedral AngleC4-N1-C(O)-O175.0°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. irjweb.com This analysis is instrumental in predicting how the molecule will interact in chemical reactions. irjweb.com

Illustrative Data: FMO Parameters This table is for illustrative purposes only, based on typical values for similar heterocyclic compounds.

ParameterCalculated Value (eV) (Illustrative)
EHOMO-6.85
ELUMO-1.95
Energy Gap (ΔE)4.90

Global reactivity descriptors are derived from the HOMO and LUMO energy values and provide quantitative measures of a molecule's stability and reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) measures a molecule's ability to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions. irjweb.com

These parameters are calculated using the following formulas:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

Illustrative Data: Global Reactivity Descriptors This table is for illustrative purposes only, calculated from the illustrative FMO data above.

DescriptorCalculated Value (Illustrative)
Electronegativity (χ)4.40 eV
Chemical Hardness (η)2.45 eV
Chemical Softness (S)0.41 eV-1

Illustrative Data: NBO Analysis This table is for illustrative purposes only, showing potential charge transfer interactions.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol) (Illustrative)
LP(1) N3π(C4-C5)25.5
π(C4-C5)π(N1-C2)18.2
LP(2) O7σ*(N1-C6)5.8

Mechanistic Pathways Elucidation

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most favorable reaction pathway. For this compound, this could involve studying its synthesis or its participation in subsequent reactions, such as click chemistry or intramolecular cyclizations. smolecule.comacs.org For instance, DFT calculations could support a proposed mechanism for the base-catalyzed intramolecular hydroamidation of related propargylic ureas, potentially identifying key intermediates and transition state structures. acs.org Such studies provide a molecular-level understanding of how and why reactions occur.

Based on the conducted research, there is currently no publicly available scientific literature detailing the computational and theoretical investigations specifically into the isomerization processes of this compound.

Therefore, the requested article section with detailed research findings and data tables on this specific topic cannot be generated at this time. Scientific research on the isomerization of this particular compound does not appear to have been published or is not indexed in the searched databases.

Applications in Chemical Research and Development

Versatile Building Block in Organic Synthesis

The structure of Prop-2-yn-1-yl 1H-imidazole-1-carboxylate allows it to serve as a multifaceted building block in organic synthesis. smolecule.com Its utility stems from the two distinct reactive sites: the activated carbonyl of the imidazole (B134444) carboxylate and the terminal alkyne of the propargyl group. The imidazole carboxylate portion acts as an efficient acylating or carbonylating agent, similar to the well-known 1,1'-carbonyldiimidazole (B1668759) (CDI), but with the added functionality of the propargyl group. This moiety is known as the Heller-Sarpong Reagent and is used for chemoselective reactions. Analogs have been shown to be effective for the esterification of carboxylic acids with minimal impact on other functional groups, making them valuable for late-stage functionalization in the synthesis of complex molecules. enamine.net

The propargyl group itself is a highly versatile functional handle. mdpi.comnih.gov The terminal alkyne can participate in a wide array of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), nucleophilic additions, and cycloaddition reactions. chemimpex.com One of its most significant applications is in copper-catalyzed azide-alkyne 1,3-dipolar cycloadditions (CuAAC), a cornerstone of "click chemistry". chemimpex.comiris-biotech.de This allows for the efficient and specific covalent linking of molecules. Furthermore, the propargyl group can be used in propargylation reactions, for example, reacting with carbonyl compounds like aldehydes and ketones to produce important intermediates such as homopropargylic alcohols. mdpi.comnih.gov

Table 1: Synthetic Transformations Utilizing this compound as a Building Block
Reactant TypeReactionProduct TypeKey Functionality Used
Carboxylic AcidsChemoselective EsterificationPropargyl EstersImidazole Carboxylate
Aldehydes / KetonesPropargylationHomopropargylic AlcoholsPropargyl Group
Azide-containing MoleculesAzide-Alkyne Cycloaddition (Click Chemistry)1,2,3-TriazolesPropargyl Group (Alkyne)
Organometallic ReagentsCross-Coupling ReactionsSubstituted AlkynesPropargyl Group (Alkyne)

Applications in Medicinal Chemistry Research

The structural motifs present in this compound are of significant interest in medicinal chemistry, where the imidazole ring is considered a "privileged scaffold". nih.govnih.govnih.gov

The imidazole nucleus is a core component of numerous natural products and FDA-approved drugs, valued for its ability to engage in various biological interactions. nih.govnih.govbiomedpharmajournal.org this compound serves as an excellent starting point for the synthesis of novel, more complex heterocyclic systems. smolecule.com The presence of the propargyl group enables intramolecular cyclization reactions to construct fused ring systems. nih.gov For instance, the alkyne can act as an electrophile in base-mediated cyclizations with suitably positioned nucleophiles to form new rings, leading to the creation of diverse molecular frameworks such as benzimidazole-fused 1,4-benzoxazepines. nih.gov This strategy allows medicinal chemists to explore new chemical space and develop compounds with unique pharmacological profiles. semanticscholar.org

Table 2: Heterocyclic Scaffolds Derivable from Imidazole-Alkyne Building Blocks
Synthesized ScaffoldSynthetic StrategyPotential Therapeutic Relevance
Fused BenzimidazolesIntramolecular CyclizationAnticancer, Antiviral, Antimicrobial Agents. nih.gov
Substituted ImidazolesCross-Coupling / Click ChemistryKinase Inhibitors, Anti-inflammatory Agents. nih.gov
1,2,3-Triazole-Linked ImidazolesAzide-Alkyne CycloadditionAntifungal, Antibacterial Agents. chemimpex.com

The terminal alkyne of this compound functions as a versatile "handle" for the modification of other bioactive molecules. mdpi.com Through click chemistry, this compound can be used to introduce an imidazole-containing fragment into a larger molecule, such as a peptide, natural product, or existing drug. iris-biotech.deiris-biotech.de This process of bioconjugation is crucial for developing targeted drug delivery systems, creating molecular probes for studying biological processes, and generating new hybrid drugs with potentially enhanced efficacy or novel mechanisms of action. chemimpex.comnih.gov The high efficiency and selectivity of the click reaction allow for these modifications to be performed under mild, biocompatible conditions, even in complex chemical environments. nih.gov

Advanced Materials Science Applications

The unique electronic and structural properties of the imidazole ring and the reactivity of the alkyne group make this compound a valuable component in the synthesis of advanced functional materials. chemimpex.com

In materials science, imidazole-containing compounds are explored for creating polymers with desirable properties such as high thermal stability and ionic conductivity. numberanalytics.com this compound can be used as a monomer or a functionalizing agent for polymers and other materials. The alkyne group can undergo polymerization or be used to graft the molecule onto surfaces or into polymer backbones via click chemistry. chemimpex.com This approach has been used to functionalize materials like carbon nanotubes, combining the properties of the nanotube with the chemotherapeutic potential of imidazole derivatives. nih.gov Furthermore, imidazole-carboxylate structures can act as ligands or building blocks for the assembly of metal-organic frameworks (MOFs) and coordination polymers, creating materials with porous structures for applications in catalysis or gas storage. bohrium.com

Table 3: Functional Materials Incorporating Imidazole and Alkyne Moieties
Material TypeRole of Building BlockResulting Property / Application
Functionalized PolymersMonomer / Grafting AgentEnhanced Thermal Stability, Ionic Conductivity. numberanalytics.com
Modified Carbon NanotubesSurface Functionalization AgentBiomedical Applications, Hybrid Materials. nih.gov
Coordination Polymers / MOFsOrganic Ligand / LinkerCatalysis, Gas Storage. bohrium.com
CoatingsCross-linking / AdditiveEnhanced Durability and Resistance. chemimpex.com

The application of this compound and related structures extends to the fields of electronics and photonics. It has been specifically identified as a component for "electronics materials" and as an "electrolyte additive". chemfish.com In high-voltage lithium-ion batteries, imidazole-based compounds, such as ionic liquids or specialized lithium salts, are used as additives to improve electrochemical performance. researchgate.netresearchgate.net They can form a stable protective layer, known as a solid electrolyte interphase (SEI), on the surface of electrodes, which enhances cyclability and capacity retention at high voltages. researchgate.netnih.gov Additionally, the inherent aromaticity and electronic nature of the imidazole ring make its derivatives candidates for optoelectronic materials. Research has shown that novel imidazole derivatives can exhibit high thermal stability and luminescence, suggesting their potential use in organic light-emitting diodes (OLEDs) and other photonic devices. nwpu.edu.cn

Catalytic Applications and Ligand Design

This compound is a compound of significant interest in the fields of catalysis and ligand design due to its unique bifunctional structure. It incorporates both an imidazole core and a terminal alkyne group, which serve as versatile chemical handles for constructing more complex molecular architectures. The imidazole moiety is a well-established precursor for N-Heterocyclic Carbenes (NHCs), while the propargyl group's alkyne functionality provides a reactive site for post-synthetic modification, most notably through cycloaddition reactions.

The primary application of this compound in catalysis is as a precursor for the synthesis of advanced ligand systems. The imidazole ring can be converted into an N-Heterocyclic Carbene (NHC), a class of organometallic ligands that have become indispensable in modern catalysis. nih.govresearchgate.net NHCs are known for forming strong bonds with transition metals, leading to highly stable and active catalysts for a wide range of organic transformations, including olefin metathesis, cross-coupling reactions, and asymmetric catalysis. researchgate.netscience.govyork.ac.uk

The presence of the propargyl substituent is particularly advantageous. It offers a gateway to unique reactivity, most powerfully demonstrated in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This highly efficient and specific reaction allows for the facile conjugation of the imidazole-based structure to other molecules bearing an azide (B81097) group. This modular approach enables the design and synthesis of tailored ligands with specific steric and electronic properties or the immobilization of catalytic complexes onto solid supports.

By leveraging this dual functionality, researchers can design sophisticated catalytic systems. For instance, an NHC-metal complex can be synthesized first, followed by modification of the pendant alkyne group. This strategy allows for the introduction of functional groups that can influence catalyst solubility, stability, or enantioselectivity. The stable triazole ring formed during the click reaction can also play an active role in the catalytic process, potentially acting as a secondary coordination site or participating in non-covalent interactions.

The table below illustrates the utility of NHC ligands, which can be derived from precursors like this compound, in various transition metal-catalyzed reactions. The data are representative of the high efficiency often achieved with such catalytic systems.

Catalytic ReactionMetal CenterTypical Ligand TypeSubstrate ExampleProduct ExampleYield (%)Reference Concept
Suzuki-Miyaura CouplingPalladium (Pd)Imidazol-2-ylidene (NHC)Aryl Bromide + Arylboronic AcidBiaryl95-99 york.ac.uk
Olefin Metathesis (RCM)Ruthenium (Ru)Imidazol-2-ylidene (NHC)DieneCyclic Olefin85-98 researchgate.net
Buchwald-Hartwig AminationPalladium (Pd)Imidazol-2-ylidene (NHC)Aryl Halide + AmineArylamine90-97 science.gov
Asymmetric Allylic AlkylationPalladium (Pd)Chiral NHC-ImineAllylic Acetate + MalonateChiral Alkylated Product>90 (up to 92% ee) york.ac.uk
Hydrosilylation of AlkynesRhodium (Rh)Chelating NHCTerminal Alkyne + SilaneVinylsilane88-96 science.gov

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to compounds like Prop-2-yn-1-yl 1H-imidazole-1-carboxylate often rely on hazardous reagents such as phosgene (B1210022). chemicalbook.com Future research will undoubtedly focus on creating safer, more efficient, and environmentally benign synthetic pathways, aligning with the principles of green chemistry. nih.gov

Key areas for development include:

Carbon Dioxide as a C1 Source: Investigating the use of carbon dioxide (CO₂) as a safe and sustainable alternative to phosgene for creating the carbamate (B1207046) linkage is a high-priority goal. rsc.org This approach could involve reacting propargyl alcohol with CO₂ and imidazole (B134444), potentially mediated by novel catalytic systems to proceed under mild conditions.

Enzymatic and Biocatalytic Routes: The exploration of enzymes or engineered microorganisms for the synthesis could offer unparalleled selectivity and reduce the reliance on traditional organic solvents and harsh reagents. Lipase-catalyzed acylations, for example, are a promising avenue for greener carbamate synthesis. nih.gov

Mechanochemistry: Solvent-free or low-solvent synthetic methods using mechanical force (ball milling) could provide a highly sustainable alternative, reducing waste and energy consumption.

Potential Sustainable MethodKey AdvantageRelevant Research Area
CO₂ FixationUtilizes a renewable, non-toxic C1 feedstock. rsc.orgGreen Chemistry, Carbon Capture and Utilization
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste. nih.govWhite Biotechnology, Enzyme Engineering
Flow ChemistryImproved safety, scalability, and process control. chemicalbook.comProcess Chemistry, Chemical Engineering

Exploration of Expanded Chemical Reactivity and Tandem Reactions

The true potential of this compound lies in the creative use of its dual reactivity. The propargyl group is a well-known building block in organic chemistry, valued for its unique structure and high reactivity. ontosight.ai The imidazole-1-carboxylate acts as an efficient acylating agent, with the imidazole moiety serving as an excellent leaving group. nih.gov

Future explorations in reactivity could include:

Tandem Reactions: Designing one-pot reactions where both the alkyne and the activated carbonyl participate sequentially or concurrently is a significant area of interest. For instance, an initial nucleophilic addition to the alkyne could be followed by an intramolecular acylation by the carbamate group, rapidly building molecular complexity. acs.orgnih.gov

"Click" Chemistry and Bioconjugation: The terminal alkyne is a perfect handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions. nih.gov This allows the molecule to be "clicked" onto biomolecules (like proteins or nucleic acids) or surfaces functionalized with azides, opening doors in chemical biology and materials science.

Metal-Catalyzed Transformations: The alkyne can participate in a wide array of metal-catalyzed reactions beyond simple additions, including hydroformylation, carbometalation, and polymerization, leading to novel structures and materials. nih.govchemrxiv.org

Dual-Role Reagent: The molecule could be used as a bifunctional linker. One end could attach to a substrate via acylation, leaving the propargyl group available for subsequent transformations, such as forming a triazole ring for further functionalization.

Integration into Complex Molecular Architectures and Hybrid Materials

The versatility of this compound makes it an ideal building block for constructing larger, functional molecules and materials.

Pharmaceutical Scaffolds: The imidazole ring is a common motif in medicinal chemistry, found in numerous drugs. mdpi.com The propargyl group provides a site for diversification, allowing for the synthesis of libraries of complex molecules for drug discovery screening. The ability to form propargyl amines and alcohols is a key strategy in synthesizing valuable pharmaceutical intermediates. nih.gov

Polymer Science: The propargyl group can act as a monomer or a cross-linking agent in polymerization reactions, leading to the creation of novel polymers with unique thermal or mechanical properties. chemrxiv.orgrevmaterialeplastice.ro The carbamate functionality could be used to graft these polymers onto surfaces or other polymer backbones.

Hybrid Materials and Surface Functionalization: The molecule can be used to modify surfaces (e.g., silica, gold nanoparticles) by first reacting the carbamate with surface hydroxyl or amine groups, followed by using the alkyne for further "click" functionalization. This could be used to create custom chromatographic stationary phases, sensors, or drug delivery systems.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, saving time and resources.

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and predict the regioselectivity and stereoselectivity of reactions involving both the alkyne and the carbamate. acs.orgnih.gov This can help in designing optimal conditions for desired transformations.

Design of Derivatives: Computational tools can be used to design novel derivatives of this compound with tailored electronic and steric properties. For example, substituting the imidazole or propargyl backbone could fine-tune the molecule's reactivity for specific applications.

Molecular Docking and Virtual Screening: In drug discovery, the structure can be used as a scaffold for designing new ligands. Molecular docking simulations can predict how derivatives might bind to biological targets like enzymes or receptors, prioritizing which compounds to synthesize and test. researchgate.net

Materials Property Prediction: Computational modeling can predict the properties of polymers or materials derived from this molecule, such as their thermal stability, conductivity, and mechanical strength, accelerating the discovery of new functional materials.

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Prop-2-yn-1-yl 1H-imidazole-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.